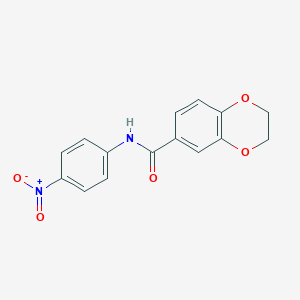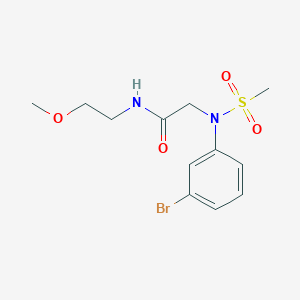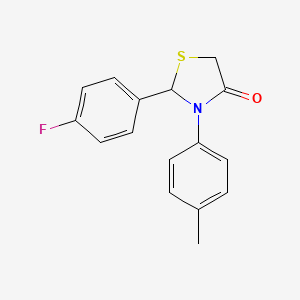
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline, also known as MLN8237, is a small molecule inhibitor of the Aurora A kinase. Aurora A is a serine/threonine kinase that plays a crucial role in regulating cell division, and its overexpression has been linked to several types of cancer. MLN8237 has been shown to inhibit Aurora A activity, leading to cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline inhibits Aurora A kinase activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of the mitotic spindle assembly and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, leading to the accumulation of cells with abnormal mitotic spindles. This ultimately results in cell death by apoptosis. 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline is that it has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. This makes it a useful tool for studying the role of Aurora A kinase in cancer biology. However, one limitation is that 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline is a small molecule inhibitor, which may have off-target effects on other kinases. This can make it difficult to interpret the results of experiments using 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline.
Direcciones Futuras
There are several potential future directions for research on 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline. One area of interest is the development of combination therapies that include 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline and other targeted agents. Another area of interest is the investigation of the role of Aurora A kinase in other diseases, such as neurodegenerative disorders. Finally, there is ongoing research into the development of more potent and selective Aurora A kinase inhibitors that may have improved efficacy and fewer off-target effects.
Métodos De Síntesis
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline can be synthesized using a multi-step process that involves the reaction of 2-nitroaniline with piperazine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has been extensively studied in preclinical and clinical settings as a potential anti-cancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-21(23)16-4-3-14(20-8-6-17-7-9-20)10-15(16)19-12-13-2-1-5-18-11-13/h1-5,10-11,17,19H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFZPHVBNJIVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitro-5-piperazin-1-ylphenyl)-N-(pyridin-3-ylmethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)
![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)

![{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4924469.png)

![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4924473.png)

![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)
![9-{2-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4924493.png)
![N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4924495.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)